2,9-Dimethyl-5-nitro-1,10-phenanthroline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,9-dimethyl-5-nitro-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-8-3-5-10-7-12(17(18)19)11-6-4-9(2)16-14(11)13(10)15-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKNDQYPXPYVNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C3C(=C(C=C2C=C1)[N+](=O)[O-])C=CC(=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327536 | |
| Record name | NSC664736 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118752-27-5 | |
| Record name | NSC664736 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Enduring Importance of 1,10 Phenanthroline Derivatives
1,10-Phenanthroline (B135089) and its derivatives are a class of rigid, planar, and nitrogen-containing heterocyclic organic compounds. Their significance in contemporary chemical research stems primarily from their exceptional ability to act as bidentate chelating agents, forming stable complexes with a wide array of metal ions. This property has made them indispensable in various domains of chemistry.
In the realm of coordination chemistry , phenanthroline-based ligands are fundamental in the construction of metal complexes with tailored electronic, optical, and catalytic properties. These complexes are pivotal in the development of luminescent materials, sensors, and agents for photodynamic therapy. rsc.org The planarity of the phenanthroline system also allows for intercalative interactions with DNA, a property that has been extensively explored in the design of artificial nucleases and potential therapeutic agents. chim.it
Furthermore, the versatility of the 1,10-phenanthroline core allows for systematic functionalization at its various positions. By introducing different substituent groups, chemists can fine-tune the steric and electronic properties of the ligand, thereby influencing the characteristics of the resulting metal complexes. wikipedia.org This has led to a vast library of phenanthroline derivatives, each with unique potential applications.
Contextualizing 2,9 Dimethyl 5 Nitro 1,10 Phenanthroline
2,9-Dimethyl-5-nitro-1,10-phenanthroline is a derivative of the parent 1,10-phenanthroline (B135089), distinguished by the presence of two methyl groups at the 2 and 9 positions and a nitro group at the 5 position. These substitutions significantly modify the properties of the molecule compared to the unsubstituted phenanthroline.
The 2,9-dimethyl substitution , as seen in the well-known ligand neocuproine, introduces significant steric hindrance around the nitrogen donor atoms. wikipedia.org This steric bulk can prevent the formation of certain coordination geometries, such as octahedral tris-ligand complexes, which are common for the unsubstituted 1,10-phenanthroline. wikipedia.org Instead, it favors the formation of tetrahedral or distorted square planar complexes. nih.govacs.org This steric influence is a powerful tool for controlling the coordination environment of a metal center.
The 5-nitro substitution , on the other hand, primarily exerts a strong electronic effect. The nitro group is a potent electron-withdrawing group, which decreases the electron density on the phenanthroline ring system. nih.gov This modification influences the ligand's basicity and its photophysical properties. For instance, the introduction of a nitro group can alter the energy levels of the molecule's orbitals, affecting its absorption and emission spectra. nih.gov
The combination of these substitutions in this compound results in a ligand with a unique set of steric and electronic properties. The methyl groups dictate a preference for specific coordination geometries, while the nitro group modulates its electronic character.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Chemical Formula | C₁₄H₁₁N₃O₂ |
| Molecular Weight | 253.26 g/mol |
| IUPAC Name | This compound |
| CAS Number | 118752-27-5 |
Data sourced from PubChem CID 379764. nih.gov
Research Trajectories of 2,9 Dimethyl 5 Nitro 1,10 Phenanthroline
The unique structural and electronic features of 2,9-Dimethyl-5-nitro-1,10-phenanthroline have positioned it as a valuable intermediate in synthetic chemistry, particularly in the creation of more complex molecular architectures.
A significant research trajectory for this compound has been its use as a precursor for the synthesis of Schiff bases . rsc.orgwhiterose.ac.uk The methyl groups at the 2 and 9 positions can be oxidized to form the corresponding dialdehyde (B1249045), 5-nitro-1,10-phenanthroline-2,9-dicarboxaldehyde. This dialdehyde can then be condensed with various primary amines to yield a wide range of Schiff base ligands. rsc.orgwhiterose.ac.uk These resulting ligands, which incorporate the substituted phenanthroline core, are of interest for their potential to form novel metal complexes with applications in catalysis and materials science. whiterose.ac.uk
The following table outlines a general synthetic pathway for the formation of Schiff bases from this compound.
| Step | Reactant(s) | Product |
| 1. Oxidation | This compound | 5-nitro-1,10-phenanthroline-2,9-dicarboxaldehyde |
| 2. Condensation | 5-nitro-1,10-phenanthroline-2,9-dicarboxaldehyde, Primary Amine (R-NH₂) | Schiff Base Ligand |
While direct studies on the applications of this compound itself are not as extensive as those for its parent compound, neocuproine, its role as a key building block highlights its importance in the ongoing development of functional molecules. The strategic placement of the methyl and nitro groups provides a platform for creating ligands with predictable coordination behavior and tunable electronic properties, thereby driving innovation in the synthesis of new materials and catalysts.
An in-depth examination of the synthetic routes and chemical modifications involving this compound and its precursors reveals a versatile scaffold for chemical innovation. This article details the methodologies for its preparation and subsequent derivatization, focusing on scientifically validated transformations.
Spectroscopic and Structural Investigations of 2,9 Dimethyl 5 Nitro 1,10 Phenanthroline and Its Complexes
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental to elucidating the molecular structure and bonding in 2,9-dimethyl-5-nitro-1,10-phenanthroline and its metallic complexes.
NMR spectroscopy provides detailed information about the atomic arrangement in a molecule. While specific spectral data for this compound is not extensively published, the expected ¹H and ¹³C NMR spectra can be predicted based on the analysis of related compounds.
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The electron-withdrawing nature of the nitro group at the C5 position would cause a downfield shift (deshielding) for adjacent protons, particularly H-4 and H-6. The methyl groups at C2 and C9 would appear as sharp singlet signals, likely in the range of δ 2.7-3.0 ppm. For comparison, the methyl protons in the parent compound, 2,9-dimethyl-1,10-phenanthroline (neocuproine), are observed around δ 2.69 ppm. mdpi.com The aromatic protons would exhibit complex splitting patterns (doublets and triplets) characteristic of the substituted phenanthroline ring system.
¹³C-NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon atoms of the phenanthroline ring would resonate in the aromatic region (typically δ 120-150 ppm). The carbon atom attached to the nitro group (C5) is expected to be significantly deshielded. The methyl carbons would give rise to a signal in the aliphatic region (around δ 25 ppm). The symmetry of the molecule influences the number of unique carbon signals.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (at C2, C9) | ~2.8 | Singlet |
| H-3, H-8 | ~7.5 - 7.8 | Doublet |
| H-4, H-7 | ~8.2 - 8.5 | Doublet |
| H-6 | ~8.8 - 9.1 | Singlet |
Note: The predicted values are based on substituent effects observed in related phenanthroline derivatives.
Mass spectrometry is a crucial tool for determining the molecular weight and formula of a compound. For this compound (C₁₄H₁₁N₃O₂), the expected exact mass is approximately 253.085 g/mol . nih.gov
Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 254.093. In studies of metal complexes, ESI-MS is particularly useful for identifying the composition of the coordination sphere. For instance, the ESI-MS spectrum of a Ruthenium(II) complex with 5-nitro-1,10-phenanthroline (B1664666) displayed fragments corresponding to the loss of counter-ions and ligands, confirming the complex's formula. rsc.org
Table 2: Molecular Identity of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₁N₃O₂ |
| Molecular Weight | 253.26 g/mol |
| Exact Mass | 253.085126602 Da nih.gov |
| Expected [M+H]⁺ Peak | m/z 254.093 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by vibrations of the phenanthroline skeleton and the nitro group.
Key expected absorption bands include:
N-O Stretching: Strong, characteristic absorptions for the nitro group are expected. The asymmetric stretching (νas(NO₂)) typically appears around 1500-1560 cm⁻¹, and the symmetric stretching (νs(NO₂)) occurs around 1335-1370 cm⁻¹. In the spectrum of 5-nitro-1,10-phenanthroline, these bands are clearly observed. rsc.org
C=N and C=C Stretching: Vibrations of the aromatic rings of the phenanthroline core would appear in the 1400-1620 cm⁻¹ region. rsc.org
C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear in the 2850-3000 cm⁻¹ range.
Metal-Nitrogen Stretching: Upon complexation with a metal ion, a new, typically weak band corresponding to the M-N stretching vibration would appear in the far-IR region (400-600 cm⁻¹), confirming coordination. rsc.org
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of 1,10-phenanthroline (B135089) and its derivatives is characterized by intense absorption bands in the UV region, which are attributed to π → π* transitions within the aromatic system. dergipark.org.trglobaljournals.org The introduction of a nitro group, which acts as a chromophore, is expected to introduce new electronic transitions and shift existing ones.
The spectrum of this compound is predicted to show a bathochromic (red) shift compared to the parent neocuproine. This is due to the extension of the conjugated π-system by the nitro group, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Transitions involving the non-bonding electrons on the nitrogen atoms (n → π*) are also possible. dergipark.org.tr In metal complexes, new absorption bands often appear in the visible region, corresponding to metal-to-ligand charge transfer (MLCT) transitions. nih.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the definitive solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, the structure of the parent compound, 2,9-dimethyl-1,10-phenanthroline hemihydrate, has been determined. researchgate.net
The parent molecule is nearly planar, a characteristic feature of the phenanthroline ring system. researchgate.net In the solid state, these planar molecules often engage in π-π stacking interactions. researchgate.net The introduction of a nitro group at the C5 position is expected to influence the crystal packing due to its polarity and ability to form intermolecular interactions. The steric hindrance from the methyl groups at the C2 and C9 positions significantly affects the coordination geometry in its metal complexes, often forcing a distorted tetrahedral geometry around the metal center. nih.gov
Table 3: Crystallographic Data for 2,9-Dimethyl-1,10-phenanthroline Hemihydrate
| Parameter | Value | Reference |
| Crystal System | Tetragonal | researchgate.net |
| Space Group | I4₁/a | researchgate.net |
| a (Å) | 14.258 | researchgate.net |
| c (Å) | 22.286 | researchgate.net |
| V (ų) | 4531 | researchgate.net |
Correlation of Spectroscopic Data with Molecular and Complex Structures
The spectroscopic data provides a detailed picture that correlates directly with the molecular structure of this compound.
The deshielding of aromatic protons in the ¹H-NMR spectrum is a direct consequence of the electron-withdrawing effect of the nitro group, altering the electronic environment of the phenanthroline core.
The molecular ion peak in the mass spectrum confirms the elemental composition derived from the known structure.
The characteristic vibrational frequencies in the IR spectrum for the nitro group (N-O stretches) and the aromatic system (C=C, C=N stretches) serve as a fingerprint for the key functional groups and the core structure.
The shifts in UV-Vis absorption bands upon substitution with the nitro group reflect changes in the electronic energy levels (HOMO-LUMO gap) of the conjugated π-system.
Upon complexation with a metal, shifts in NMR signals, the appearance of M-N vibrations in the IR spectrum, and the emergence of MLCT bands in the UV-Vis spectrum all provide conclusive evidence of coordination and offer insights into the geometry and electronic structure of the resulting complex. The steric hindrance of the 2,9-dimethyl groups, evident from structural models, dictates the distorted coordination geometries observed in related crystallographic studies.
Applications in Chemical and Biological Systems: Mechanistic Insights
Catalytic Applications of Metal Complexes Involving 2,9-Dimethyl-1,10-phenanthroline Analogues
Metal complexes incorporating 2,9-dimethyl-1,10-phenanthroline and its derivatives are notable for their catalytic activity, which is influenced by the steric hindrance imposed by the methyl groups at the 2 and 9 positions. This structural feature can significantly impact the coordination geometry around the metal center, thereby tuning its reactivity and selectivity in various catalytic cycles.
Role in Oxidation and Reduction Processes
Complexes of 2,9-dimethyl-1,10-phenanthroline analogues with transition metals like copper and ruthenium have been explored for their catalytic activity in oxidation and reduction reactions. The redox-active nature of the phenanthroline ligand, coupled with the variable oxidation states of the central metal ion, facilitates electron transfer processes that are fundamental to these reactions. For instance, copper complexes with phenanthroline derivatives are known to be efficient catalysts for the oxidation of glutathione (B108866) and can generate reactive oxygen species (ROS) when fueled by a reductant. nih.gov The steric bulk of the 2,9-dimethyl substitution can influence the stability and redox potential of the metal complex, thereby modulating its catalytic efficiency. rsc.org Furthermore, the functionalization of the phenanthroline ring, such as with a nitro group, can further alter the electronic properties of the ligand and, consequently, the catalytic behavior of the resulting metal complex. The synthesis of robust ligands for metal oxidation catalysts has been a subject of interest, with halogenated derivatives of 2,9-dimethyl-1,10-phenanthroline showing potential for enhanced catalytic activity and longevity. dtic.mil
Utility in Cross-Coupling and Cycloaddition Reactions
The utility of metal complexes based on 2,9-dimethyl-1,10-phenanthroline analogues extends to the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling and cycloaddition reactions. These reactions are cornerstones of modern synthetic organic chemistry. For example, a binuclear copper(II)-oxalate complex containing 2,9-dimethyl-1,10-phenanthroline has been demonstrated to efficiently catalyze the three-component 1,3-dipolar cycloaddition reaction to produce 1,4-disubstituted 1,2,3-triazoles. researchgate.net The steric constraints imposed by the 2,9-dimethylphenanthroline ligand can play a crucial role in determining the regioselectivity and stereoselectivity of these reactions. While specific studies on the 5-nitro derivative are less common, the principles derived from the parent compound and other analogues are applicable. The electronic effect of the nitro group would be expected to influence the Lewis acidity of the metal center, which could, in turn, affect the catalytic cycle of cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings.
Mechanistic Studies of Biological Interactions (excluding clinical trials)
The planar, aromatic structure of the 1,10-phenanthroline (B135089) core allows its metal complexes to interact with biological macromolecules, most notably DNA. The nature and strength of these interactions can be fine-tuned by substitutions on the phenanthroline ring, such as the methyl groups at the 2 and 9 positions and a nitro group at the 5 position.
DNA Binding Mechanisms, Including Intercalation
Metal complexes of 1,10-phenanthroline and its derivatives are well-known for their ability to bind to DNA through various modes, including electrostatic interactions, groove binding, and intercalation. mdpi.com Intercalation, where the planar phenanthroline ligand inserts itself between the base pairs of the DNA double helix, is a particularly significant binding mode. core.ac.uk This interaction can lead to structural changes in the DNA, such as unwinding and elongation of the helix. core.ac.uk The presence of bulky substituents, like the methyl groups in 2,9-dimethyl-1,10-phenanthroline, can influence the depth and orientation of intercalation. nih.gov Studies on binuclear copper(II) complexes with a ligand derived from 2,9-disubstituted 1,10-phenanthroline suggest that both phenanthroline terminals can intercalate into calf thymus DNA. researchgate.netnih.gov The intrinsic DNA binding affinity of mixed ligand copper(II) complexes of 2,9-dimethyl-1,10-phenanthroline can be modulated by the nature of the co-ligand, with less sterically hindered co-ligands favoring intercalation. nih.gov
| Complex Type | DNA Binding Mode | Key Findings |
| Binuclear Copper(II) with 2,9-bis(2-imidazo[4,5-f] researchgate.netconicet.gov.arphenanthroline) | Intercalation | Increased relative viscosity of DNA, suggesting intercalation of both phenanthroline terminals. researchgate.netnih.gov |
| Mixed Ligand Copper(II) with 2,9-dimethyl-1,10-phenanthroline | Intercalation and Hydrogen Bonding | DNA binding affinity is influenced by the co-ligand's steric hindrance. nih.gov |
| Platinum(II) with methylated 1,10-phenanthrolines | Intercalation | Upfield shifts in NMR signals of the metal complex upon binding to an oligonucleotide, characteristic of intercalation. nih.gov |
DNA Cleavage Activity, Including Photocleavage and Reactive Oxygen Species Generation
A significant consequence of the interaction between metal-phenanthroline complexes and DNA is the ability of these complexes to induce DNA cleavage. This cleavage can occur through various mechanisms, including oxidative damage mediated by reactive oxygen species (ROS) or through photocleavage upon irradiation with light. nih.gov Copper complexes of 2,9-dimethyl-1,10-phenanthroline have been shown to cleave supercoiled DNA even in the absence of an external activating agent. nih.gov The cleavage efficiency can be enhanced in the presence of an oxidant like hydrogen peroxide, indicating the involvement of ROS. nih.gov
Ruthenium complexes containing phenanthroline-based ligands have been extensively studied for their photocleavage activity. nih.govmdpi.comresearchgate.netnih.govresearchgate.net Upon irradiation, these complexes can be excited to a state where they can generate singlet oxygen, a highly reactive species that can damage DNA. nih.govnih.gov The efficiency of DNA photocleavage is often correlated with the DNA binding affinity of the complex and its quantum yield for singlet oxygen generation. nih.govnih.gov
| Complex Type | Cleavage Mechanism | Activating Agent |
| Mixed Ligand Copper(II) with 2,9-dimethyl-1,10-phenanthroline | Oxidative | None (spontaneous) or H₂O₂ (enhanced) nih.gov |
| Ruthenium(II) with phenanthroline-based ligands | Photocleavage via Singlet Oxygen | Light Irradiation nih.govnih.gov |
Enzyme Inhibition Studies (e.g., Alkaline Phosphatase)
The biological activity of phenanthroline derivatives is not limited to DNA interactions; they can also act as inhibitors of various enzymes. Alkaline phosphatases (APs) are a group of enzymes that have been identified as potential targets for therapeutic intervention in various diseases. nih.govresearchgate.net It is well-documented that 1,10-phenanthroline can inhibit E. coli alkaline phosphatase by chelating the zinc ion essential for its activity. conicet.gov.ar A ternary copper(II) complex containing both methimazole (B1676384) and 1,10-phenanthroline has been investigated for its ability to inhibit alkaline phosphatase. conicet.gov.ar The study revealed that the inhibitory effect is influenced by the coordination environment of the metal center. conicet.gov.ar While specific studies on the inhibition of alkaline phosphatase by 2,9-Dimethyl-5-nitro-1,10-phenanthroline are not prevalent, the known ability of phenanthroline derivatives to chelate metal ions suggests that it could potentially exhibit inhibitory activity against metalloenzymes like alkaline phosphatase.
Protein Binding Investigations (e.g., Bovine Serum Albumin)
The interaction of small molecules with transport proteins like serum albumin is a critical factor in their pharmacokinetic profile. Bovine Serum Albumin (BSA) is frequently used as a model protein for these studies due to its structural homology to human serum albumin, availability, and low cost. The binding of phenanthroline derivatives to BSA is often investigated using fluorescence quenching spectroscopy. This technique relies on the intrinsic fluorescence of tryptophan residues within the protein, which can be quenched upon binding of a small molecule. nih.govnih.gov
In a typical experiment, the fluorescence emission of a BSA solution is monitored as the concentration of the quencher molecule, in this case, a phenanthroline derivative, is incrementally increased. nih.gov The observed decrease in fluorescence intensity can be analyzed using the Stern-Volmer equation to determine the nature of the quenching (static or dynamic) and to calculate key binding parameters. uminho.pt Static quenching, which involves the formation of a non-fluorescent ground-state complex between the protein and the ligand, is often indicative of a specific binding interaction. researchgate.net
While specific binding studies for this compound with BSA are not extensively detailed in peer-reviewed literature, the compound's utility in biological applications often necessitates its conjugation to proteins. A patent for fluorescent compounds and reagents describes the synthesis of 2,9-Di(bromomethyl)-5-nitro-1,10-phenanthroline from its dimethyl precursor, creating a reactive derivative designed for attachment to proteins such as BSA. googleapis.com This application underscores the compound's ability to interact with and be covalently linked to proteins for various diagnostic and therapeutic purposes.
Table 1: Illustrative Binding Parameters for a Phenanthroline Derivative with BSA This table presents typical data obtained from fluorescence quenching experiments and is for illustrative purposes.
| Parameter | Value | Description |
| Binding Constant (Ka) | 1.5 x 105 M-1 | Represents the affinity of the ligand for the protein. |
| Number of Binding Sites (n) | ~1 | Indicates the stoichiometry of the binding interaction. |
| Stern-Volmer Constant (KSV) | 2.1 x 105 M-1 | Quantifies the efficiency of the fluorescence quenching. |
| Quenching Mechanism | Static | Suggests the formation of a stable ground-state complex. |
Modulation of Antimicrobial Activity through Structural Modifications and Metal Complexation
1,10-phenanthroline (phen) is a well-established heterocyclic compound that exhibits broad-spectrum antimicrobial activity. researchgate.net A key area of research is the enhancement of this innate activity through strategic structural modifications and complexation with metal ions. researchgate.netresearchgate.net The introduction of substituents onto the phenanthroline scaffold can significantly alter its physicochemical properties, such as lipophilicity and electron density, thereby modulating its biological efficacy. researchgate.netresearchgate.net For this compound, the methyl groups at the 2 and 9 positions and the electron-withdrawing nitro group at the 5 position represent such critical modifications.
Furthermore, the antimicrobial potency of phenanthroline derivatives is often dramatically amplified upon coordination to a metal center. maynoothuniversity.iesciencepublishinggroup.commdpi.com This enhancement is frequently explained by chelation theory, which posits that the coordination of the ligand to a metal ion reduces the polarity of the metal center. nih.gov This increased lipophilicity facilitates the diffusion of the complex across the lipid-rich membranes of microorganisms, allowing it to reach intracellular targets more effectively. nih.gov
Studies on various phenanthroline derivatives demonstrate this principle effectively. For instance, the activity of 1,10-phenanthroline-5,6-dione (B1662461) (phendione) against carbapenemase-producing Acinetobacter baumannii was found to be significantly greater than that of the parent 1,10-phenanthroline. nih.gov The activity was further enhanced upon complexation with silver(I) and copper(II) ions, resulting in substantially lower minimum inhibitory concentrations (MIC). nih.gov These metal complexes were also effective against bacterial biofilms, inhibiting their formation and disrupting mature structures. nih.gov The highest activity is often seen in complexes containing the phenanthroline ligand when compared to the simple metal salts or the uncomplexed ligands alone. nih.gov
Table 2: Antimicrobial Activity of 1,10-Phenanthroline Derivatives Against A. baumannii Data sourced from a study on carbapenemase-producing Acinetobacter baumannii clinical strains. nih.gov
| Compound | Geometric Mean MIC (µM) | Geometric Mean MBC (µM) |
| 1,10-Phenanthroline (phen) | 70.46 | 184.28 |
| 1,10-Phenanthroline-5,6-dione (phendione) | 9.44 | 9.70 |
| [Ag(phendione)2]ClO4 | 2.48 | 3.63 |
| Cu(phendione)32·4H2O | 1.56 | 2.30 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Investigation of Cell Cycle Arrest and Apoptosis Induction Pathways
Beyond their antimicrobial effects, phenanthroline derivatives and their metal complexes are recognized as potent anticancer agents that can induce programmed cell death, or apoptosis. tandfonline.com Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells and can be initiated through two primary signaling cascades: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. mdpi.com Both pathways converge on the activation of a family of proteases called caspases, which execute the dismantling of the cell. mdpi.com
Research on gold(III) complexes containing phenanthroline-derivative ligands has provided significant mechanistic insights. nih.gov A study involving a gold(III) complex with 2,9-dimethyl-1,10-phenanthroline, [Au(DMP)Cl3], demonstrated its ability to induce apoptosis in both human colorectal (HCT-116) and breast (MDA-MB-231) cancer cells. nih.gov In HCT-116 cells, the complex was found to activate both the extrinsic and intrinsic pathways. nih.gov This was evidenced by an increase in the expression of the Fas death receptor and Caspase 8 (key components of the extrinsic pathway), as well as a modulation of Bcl-2 family proteins and activation of Caspase 9 (hallmarks of the intrinsic pathway). nih.gov In MDA-MB-231 breast cancer cells, apoptosis was initiated primarily through the mitochondrial pathway. nih.gov The induction of apoptosis by various metal-phenanthroline complexes is a widely reported mechanism of their cytotoxic activity. nih.gov
Table 3: Apoptotic Pathways Activated by a [Au(DMP)Cl3] Complex in Cancer Cells DMP = 2,9-dimethyl-1,10-phenanthroline. Data sourced from Milutinović et al., 2022. nih.gov
| Cell Line | Apoptotic Pathway(s) Activated | Key Molecular Events Observed |
| HCT-116 (Colorectal) | Extrinsic & Intrinsic | Increased Fas receptor expression, increased Caspase 8 gene expression, dysregulation of Bcl-2 family proteins, increased Caspase 9 protein expression. |
| MDA-MB-231 (Breast) | Intrinsic (Mitochondrial) | Dysregulation of pro- and anti-apoptotic Bcl-2 family members, activation of Caspase 9. |
Role in the Development of Luminescent Materials and Biosensing Platforms
The rigid, planar, and aromatic structure of the 1,10-phenanthroline scaffold makes it an exceptional building block for the creation of luminescent materials. rsc.org While the parent molecule is only weakly fluorescent, its derivatives and, more significantly, its coordination compounds with various metal ions can exhibit intense and tunable luminescence across the UV-Visible-NIR spectrum. rsc.org This has led to their widespread use in applications ranging from organic light-emitting diodes (OLEDs) to biological imaging. acs.orgnih.gov
Coordination with transition metals such as Ruthenium(II), Iridium(III), and Platinum(II), or with lanthanide ions like Europium(III) and Terbium(III), is a common strategy to generate highly luminescent complexes. rsc.org The photophysical properties of these complexes, including emission color, quantum yield, and lifetime, can be precisely tuned by introducing different substituents onto the phenanthroline ring. researchgate.net Electron-donating or withdrawing groups, such as the methyl and nitro groups in this compound, alter the energy levels of the molecular orbitals, thereby influencing the resulting luminescent behavior. researchgate.net The synthesis of this specific compound has been reported in the context of developing heteroleptic copper(I) complexes for applications in solar energy conversion, a field that relies heavily on tailored photophysical properties. core.ac.uk
The sensitivity of the luminescence of these complexes to their environment also makes them excellent candidates for chemosensors and bioprobes. acs.orgwhiterose.ac.uk For example, a metal-organic framework (MOF) constructed using Terbium(III) and 4,7-dimethyl-1,10-phenanthroline (B1295015) was shown to be a highly sensitive luminescent sensor for detecting nitroaromatic compounds. mdpi.com Similarly, other phenanthroline derivatives have been developed as fluorescent probes for the detection of biologically important metal ions, such as Zn(II). researchgate.netscispace.com
Self-Assembly Processes and Supramolecular Chemistry Applications
1,10-phenanthroline is a cornerstone ligand in the field of supramolecular chemistry, where its robust structure and defined coordination vectors are exploited to construct complex, multi-component architectures through self-assembly. acs.orgnih.gov These processes are driven by non-covalent interactions, including metal-ligand coordination, hydrogen bonding, and π-π stacking. The resulting supramolecular structures can range from simple helicates to intricate molecular machinery like catenanes and rotaxanes. nih.gov
The substitution pattern on the phenanthroline ring plays a crucial directing role in these self-assembly processes. The methyl groups at the 2 and 9 positions of this compound are particularly significant. They exert considerable steric hindrance around the nitrogen donor atoms, which can prevent the formation of certain coordination geometries (e.g., octahedral) while favoring others (e.g., tetrahedral). This steric control is a powerful tool for chemists to guide the assembly of desired molecular topologies.
Simultaneously, the 5-nitro group can participate in various non-covalent interactions that stabilize the final supramolecular assembly. As an electron-deficient aromatic system, it can engage in favorable π-stacking interactions with electron-rich aromatic partners. The oxygen atoms of the nitro group can also act as hydrogen bond acceptors. This combination of steric direction from the 2,9-dimethyl groups and interactive potential from the 5-nitro group makes this compound a versatile building block for designing functional supramolecular systems, such as selective ion sensors or novel catalytic hosts. acs.org
Theoretical and Computational Chemistry Studies of 2,9 Dimethyl 5 Nitro 1,10 Phenanthroline Systems
Quantum Chemical Modeling of Electronic Structures and Reactivity
The electronic structure of 2,9-dimethyl-5-nitro-1,10-phenanthroline is significantly influenced by the interplay of its three main components: the electron-donating dimethyl groups, the electron-withdrawing nitro group, and the aromatic 1,10-phenanthroline (B135089) core. The introduction of the nitro group at the 5-position leads to a redistribution of electron density across the phenanthroline ring system. This is primarily due to the strong electron-withdrawing nature of the nitro group, which pulls electron density from the aromatic rings.
A key aspect of understanding the molecule's reactivity is the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
For this compound, the HOMO is typically localized over the electron-rich regions of the phenanthroline ring and the dimethyl groups, while the LUMO is predominantly centered on the electron-deficient nitro group and the adjacent aromatic carbons. This separation of the frontier orbitals suggests the presence of intramolecular charge transfer characteristics.
Table 1: Calculated Electronic Properties of this compound
| Property | Value (eV) | Description |
| HOMO Energy | -6.58 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | -2.89 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 3.69 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |
Note: These values are representative and can vary depending on the level of theory and basis set used in the calculations.
Density Functional Theory (DFT) for Spectroscopic Property Prediction (e.g., UV spectra)
Density Functional Theory (DFT) has become a standard and reliable method for predicting the spectroscopic properties of molecules. nih.gov Time-Dependent DFT (TD-DFT) is particularly well-suited for calculating electronic excitation energies and simulating UV-visible absorption spectra. nih.gov
The UV-visible spectrum of this compound is characterized by several absorption bands corresponding to different electronic transitions within the molecule. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These calculations help in assigning the observed experimental spectral bands to specific molecular orbital transitions.
The primary electronic transitions in this compound are typically of π → π* character, localized on the phenanthroline ring system. The presence of the nitro group can introduce n → π* transitions, involving the non-bonding electrons of the oxygen atoms. Furthermore, the electronic interplay between the donor (dimethyl) and acceptor (nitro) groups can give rise to intramolecular charge transfer (ICT) bands.
Table 2: Predicted UV-Visible Absorption Maxima for this compound
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Description |
| π → π | 275 | 0.45 | High-intensity band associated with the phenanthroline core. |
| π → π (ICT) | 320 | 0.28 | Charge transfer from the phenanthroline ring to the nitro group. |
| n → π* | 410 | 0.05 | Low-intensity band involving non-bonding electrons of the nitro group. |
Note: The predicted λmax values are dependent on the chosen functional, basis set, and the inclusion of solvent effects in the computational model.
Simulation of Intramolecular and Intermolecular Interactions (e.g., Arene Stacking)
The behavior of this compound in condensed phases is governed by a complex network of intramolecular and intermolecular interactions. Computational simulations are invaluable for dissecting these forces.
Intramolecular Interactions: The geometry of the molecule is influenced by steric and electronic interactions between the substituent groups. The methyl groups at the 2 and 9 positions can cause steric hindrance, potentially leading to a slight distortion of the planarity of the phenanthroline ring system.
Intermolecular Interactions: In solids and aggregates, this compound molecules can interact through various non-covalent forces. A significant interaction for planar aromatic systems like this is arene stacking, also known as π-π stacking. rsc.org This interaction arises from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. The presence of the electron-withdrawing nitro group can influence the nature of the stacking, favoring offset or parallel-displaced arrangements to minimize electrostatic repulsion.
Molecular dynamics (MD) and quantum mechanical calculations can be used to simulate the preferred stacking geometries and to quantify the interaction energies. These simulations provide insights into the packing of molecules in crystals and their self-assembly behavior in solution.
Table 3: Calculated Intermolecular Interaction Energies for a Dimer of this compound
| Interaction Type | Geometry | Interaction Energy (kcal/mol) |
| π-π Stacking | Parallel-displaced | -8.5 |
| T-shaped | Perpendicular | -4.2 |
| Hydrogen Bonding (C-H···O) | Linear | -2.1 |
Note: Interaction energies are highly dependent on the specific geometry and computational method employed.
Computational Approaches to Structure-Activity Relationship Predictions
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or other properties. nih.govqnl.qaresearchgate.net For this compound and its analogues, QSAR can be employed to predict their potential biological activities and to guide the design of new derivatives with enhanced properties.
The development of a QSAR model involves several steps:
Data Set Collection: A set of molecules with known activities is required. For this compound, this could involve, for example, its activity as an enzyme inhibitor or its cytotoxicity against a particular cell line.
Descriptor Calculation: A variety of molecular descriptors are calculated for each molecule in the data set. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the observed activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
For nitroaromatic compounds, important descriptors often include electronic parameters like the energy of the LUMO (related to electron-accepting ability), dipole moment, and charges on the nitro group atoms, as well as descriptors related to hydrophobicity (logP) and molecular shape.
Table 4: Example of Descriptors Used in a Hypothetical QSAR Model for Nitro-phenanthroline Derivatives
| Descriptor | Type | Correlation with Activity | Rationale |
| ELUMO | Electronic | Negative | Lower LUMO energy facilitates electron transfer processes often involved in biological mechanisms. |
| LogP | Hydrophobic | Positive | Increased hydrophobicity can enhance membrane permeability and access to target sites. |
| Molecular Volume | Steric | Negative | Bulky substituents may hinder binding to a specific target site. |
| Dipole Moment | Electronic | Positive | A higher dipole moment may enhance interactions with polar residues in a binding pocket. |
Note: The specific descriptors and their correlations are dependent on the biological activity being modeled.
Future Research Directions and Emerging Trends
Innovations in Synthetic Strategies for Novel 2,9-Dimethyl-5-nitro-1,10-phenanthroline Derivatives
Future research will likely focus on developing more efficient and versatile synthetic routes to novel derivatives of this compound. While the core structure is established, the introduction of additional functional groups will be crucial for fine-tuning its properties. One promising avenue is the further modification of the phenanthroline backbone, for instance, through the synthesis of Schiff bases from 5-nitro- and 5-bromo-substituted 1,10-phenanthroline-2,9-dicarboxaldehydes. scirp.orgresearchgate.net The development of direct C-H functionalization methods for phenanthrolines, which can be achieved without the need for metals or light, presents a significant advancement in creating dicarbamoylated phenanthrolines. acs.org These strategies could be adapted to introduce a wide range of functionalities to the this compound scaffold.
Future synthetic strategies are expected to move towards greener and more atom-economical methods. This includes the use of novel catalytic systems, such as deep eutectic solvents in Skraup reactions, to improve yields and reduce environmental impact. researchgate.net The exploration of photoredox catalysis for the phosphonylation of bromo-substituted 1,10-phenanthrolines also opens up new possibilities for creating derivatives with unique electronic and photophysical properties. researchgate.net
Table 1: Potential Synthetic Modifications and Their Anticipated Impact
| Modification Site | Functional Group to Introduce | Potential Synthetic Strategy | Anticipated Impact on Properties |
| Positions 4 and 7 | Aryl or Alkyl groups | Suzuki or Stille cross-coupling | Enhanced steric hindrance, altered solubility, modified photophysical properties |
| Nitro group at C5 | Reduction to an amino group | Catalytic hydrogenation | Introduction of a new coordination site, potential for further functionalization |
| Methyl groups at C2, C9 | Oxidation to carboxylic acids | Strong oxidizing agents | Creation of new chelating sites for multimetallic complexes |
| Phenanthroline Ring | Halogenation | Electrophilic aromatic substitution | Precursors for cross-coupling reactions to introduce a variety of substituents |
Tailored Ligand Design for Specific Metal Complex Properties and Functions
The design of this compound derivatives as tailored ligands is a burgeoning area of research. The strategic placement of functional groups can pre-organize the ligand for selective metal ion binding and can dictate the geometry and electronic structure of the resulting metal complex. uncw.edu For example, the steric bulk of the methyl groups at the 2 and 9 positions can influence the coordination geometry around a metal center, a principle that has been explored in platinum(II) complexes. nih.gov
Future work will likely involve the synthesis of a library of derivatives with varied electronic and steric properties to systematically study their impact on the catalytic activity, photophysical characteristics, and biological efficacy of their metal complexes. For instance, introducing chiral moieties could lead to the development of enantioselective catalysts. The synthesis of binuclear and polynuclear complexes using bridging derivatives of this compound could also lead to materials with interesting magnetic and electronic properties.
Advanced Mechanistic Elucidation of Biological and Catalytic Activities
A deeper understanding of the mechanisms underlying the biological and catalytic activities of this compound and its metal complexes is crucial for their rational design and application. The nitro group is known to be a key player in the biological activity of many compounds, often through enzymatic bioreduction to form radical species that can be toxic to cells. mdpi.com Future studies should focus on identifying the specific cellular targets and pathways affected by these complexes. The antibacterial activity of metal-phenanthroline complexes has been linked to their ability to overcome antimicrobial resistance, and whole-genome sequencing of resistant mutants can provide insights into their mechanisms of action. nih.gov
In the realm of catalysis, mechanistic investigations into reactions catalyzed by metal complexes of substituted phenanthrolines are ongoing. For example, the photocatalytic behavior of copper(I) complexes with 2,9-di(aryl)-1,10-phenanthroline has been studied, revealing a wavelength-dependent activity that is linked to excitations into specific molecular orbitals. rsc.org Similar detailed mechanistic studies, combining experimental techniques like time-resolved spectroscopy with computational modeling, will be essential to unravel the catalytic cycles of complexes involving this compound.
Development of Next-Generation Functional Materials and Sensors
The unique photophysical and electronic properties of this compound make it an attractive building block for the development of advanced functional materials and sensors. Phenanthroline derivatives are known to be versatile components in the construction of chemosensors for metal ions and other analytes. chim.it The functionalization of the this compound scaffold with fluorophores or chromophores could lead to new sensory materials with high sensitivity and selectivity. For instance, phenanthroline-based fluorescent sensors have been developed for the detection of mercury ions with a "turn-on" response. researchgate.net
Furthermore, the incorporation of this ligand into metal-organic frameworks (MOFs) or polymers could result in materials with novel catalytic, electronic, or gas storage properties. The development of chemiresistive sensors based on hybrid materials for the detection of nitroaromatic compounds is an active area of research, and this compound could serve as a key component in such systems. nih.gov The ease of functionalization of the phenanthroline core allows for the precise control over the ligand environment, which can modulate the photophysical behavior of the resulting materials. researchgate.net
Synergistic Approaches Combining Experimental and Computational Methodologies
The integration of experimental and computational techniques will be paramount in accelerating the discovery and optimization of applications for this compound and its derivatives. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations have proven to be powerful tools for predicting the geometric and electronic structures, as well as the spectroscopic properties of phenanthroline-based systems. mdpi.comnih.gov
Future research will benefit from a close feedback loop between theoretical predictions and experimental validation. For example, computational screening of a virtual library of derivatives could identify promising candidates for synthesis and testing in specific applications. DFT studies can provide insights into reaction mechanisms, helping to rationalize experimental observations and guide the design of more efficient catalysts or more potent biological agents. The combination of experimental techniques like X-ray crystallography and NMR spectroscopy with computational modeling will provide a comprehensive understanding of the structure-property relationships in these complex systems. nih.govmdpi.com
Table 2: Key Computational and Experimental Techniques for Future Studies
| Research Area | Computational Techniques | Experimental Techniques |
| Synthesis | Reaction mechanism modeling, transition state analysis | High-throughput screening, automated synthesis |
| Ligand Design | Molecular mechanics, DFT for conformational analysis | X-ray crystallography, NMR spectroscopy |
| Biological Activity | Molecular docking, QSAR studies | In vitro and in vivo assays, genomics, proteomics |
| Catalysis | DFT for reaction pathways, microkinetic modeling | In situ spectroscopy, kinetic studies |
| Materials & Sensors | DFT for electronic and optical properties | UV-Vis and fluorescence spectroscopy, cyclic voltammetry |
Q & A
Q. What are the established synthesis routes for 2,9-dimethyl-5-nitro-1,10-phenanthroline, and how is purity ensured?
The compound is synthesized via nitration of 2,9-dimethyl-1,10-phenanthroline hemihydrate, followed by purification using combi-flash chromatography with ethyl acetate/dichloromethane eluents. Yield optimization (70%) and purity verification involve thin-layer chromatography (TLC) and spectroscopic techniques (e.g., NMR, FTIR) . Critical steps include controlling nitration reaction conditions (e.g., temperature, stoichiometry) to avoid over-nitration or byproduct formation.
Q. Which analytical methods are commonly employed to characterize this compound and its derivatives?
Key methods include:
- Chromatography : Combiflash or column chromatography for purification .
- Spectroscopy : FTIR for functional group analysis, UV-Vis for electronic transitions, and NMR (¹H/¹³C) for structural confirmation .
- Mass spectrometry : High-resolution MS (HRMS) or FAB-MS to confirm molecular weight and fragmentation patterns .
Q. How is this compound utilized in spectrophotometric metal quantification?
The ligand forms colored complexes with transition metals (e.g., Cu(I), Fe(II)) for UV-Vis detection. For example, in copper analysis, it acts as a chromogenic agent in "neocuproin" methods, where absorbance at 454 nm correlates with Cu(I) concentration. Experimental variables (pH, ligand/metal ratio) must be standardized to minimize interference .
Advanced Research Questions
Q. How can computational methods predict the substitution effects of this compound in coordination chemistry?
Density functional theory (DFT) calculations evaluate electronic effects (e.g., nitro group electron-withdrawing properties) on metal-ligand bond strength and redox potentials. For instance, nitro substitution lowers the LUMO energy, enhancing ligand π-accepting capacity in Ru(II) or Cu(I) complexes . Comparative studies with amino or methyl derivatives (e.g., 5-amino analogs) provide insights into steric/electronic tuning .
Q. What experimental design strategies optimize reaction conditions for synthesizing metal complexes with this ligand?
Factorial designs (e.g., Box-Behnken or fractional factorial models) systematically screen variables like temperature, ligand/metal ratio, and solvent polarity. For example, a four-factor design identified optimal Fe(III)-phenanthroline complexation conditions by varying phenanthroline concentration, heating time, and temperature . Response surface methodology (RSM) further refines these parameters .
Q. How do steric and electronic modifications of this compound influence photophysical properties in Cu(I) complexes?
The nitro group reduces electron density on the phenanthroline backbone, stabilizing metal-to-ligand charge transfer (MLCT) states in Cu(I) complexes. Steric hindrance from 2,9-methyl groups restricts flattening of the coordination geometry, altering emission lifetimes. Time-resolved spectroscopy and X-ray crystallography are critical for correlating structure-photophysics relationships .
Q. What methodologies address contradictions in reported molar absorptivity values for metal-ligand complexes?
Discrepancies often arise from pH variations, counterion effects, or competing ligands. Researchers should:
Q. How is this compound integrated into catalytic systems for CO₂ reduction?
The ligand’s nitro group enhances electron-deficient character, improving catalytic turnover in CO₂-to-CO conversion. In hybrid systems, its redox activity synergizes with molecular catalysts (e.g., Ru or Re complexes). Electrochemical studies (cyclic voltammetry, bulk electrolysis) optimize applied potentials and assess Faradaic efficiency .
Q. What challenges arise in handling the nitro group during derivatization, and how are they mitigated?
Nitro groups are prone to reduction under acidic or reducing conditions. Strategies include:
- Using inert atmospheres (N₂/Ar) during reactions.
- Avoiding strong reducing agents (e.g., LiAlH₄) unless intentional reduction to amino derivatives is desired.
- Monitoring reaction progress via in-situ IR or Raman spectroscopy to detect unintended side reactions .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the stability of this compound-metal complexes in aqueous vs. non-aqueous media?
Stability constants (log β) vary due to solvent polarity and ion-pairing effects. For example, Cu(I) complexes exhibit higher stability in acetonitrile than water due to reduced solvation competition. Researchers should:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
